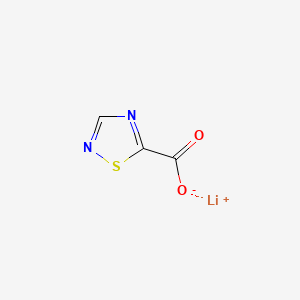
3-Benzylidenepiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidenepiperazine-2,5-dione is a diketopiperazine derivative, a class of compounds known for their diverse biological activities and structural complexity. This compound features a piperazine ring with a benzylidene group attached to the nitrogen atoms at positions 3 and 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidenepiperazine-2,5-dione can be achieved through several methods. One common approach involves the treatment of N-(chloroacetyl)phenylalanine with methylamine, which yields 3-trans-benzylidene-1-methylpiperazine-2,5-dione. This compound can also be produced by cyclization of (N-acetyldehydrophenylalanyl)-sarcosine with acetic anhydride .
Another method involves the condensation of piperazine-2,5-dione with aromatic aldehydes to form monoarylidene and bisarylidene derivatives. The use of 1,4-diacetylpiperazine-2,5-dione allows for the preparation of unsymmetrical bisarylidenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzylidenepiperazine-2,5-dione undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For example, the reduction of 3,6-dibenzylidenepiperazine-2,5-dione with zinc and acetic acid yields (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include zinc, acetic acid, hydrochloric acid, and aromatic aldehydes. Reaction conditions typically involve moderate temperatures and the use of solvents such as acetic anhydride .
Major Products
The major products formed from the reactions of this compound include various substituted piperazine-2,5-dione derivatives, such as (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione and unsymmetrical bisarylidenes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Benzylidenepiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s diketopiperazine core allows it to bind to various biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies have shown that diketopiperazines can exhibit cytotoxicity against cancer cells and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dibenzylidenepiperazine-2,5-dione
- 3-Benzylidene-6-methylpiperazine-2,5-dione
- 3,6-Dibenzylpiperazine-2,5-dione
Uniqueness
3-Benzylidenepiperazine-2,5-dione is unique due to its specific substitution pattern and the presence of the benzylidene group. This structural feature distinguishes it from other diketopiperazine derivatives and contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
19459-03-1 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-benzylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,13,14) |
Clé InChI |
AFBRZIIBSVQJPB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12513527.png)

![10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)

![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)

![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-3-ium bromide](/img/structure/B12513570.png)
![1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513576.png)
![3-Chloro-2-({7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12513578.png)

![2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12513584.png)
![Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B12513600.png)
